Product packaging for (+/-)-2-Acetylaminobutanoic Acid-d3(Cat. No.:CAS No. 1219397-36-0)

(+/-)-2-Acetylaminobutanoic Acid-d3

Cat. No.: B563350
CAS No.: 1219397-36-0
M. Wt: 148.176
InChI Key: WZVZUKROCHDMDT-FIBGUPNXSA-N
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Description

The Role of Stable Isotopes in Chemical and Biological Investigations

Stable isotopes, which are non-radioactive forms of elements, serve as powerful tracers in a multitude of scientific disciplines. musechem.com Their application ranges from environmental science and geology to the intricate study of metabolic pathways in living organisms. musechem.comnih.gov Unlike their radioactive counterparts, stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be safely used to track the fate of molecules and elucidate biological processes without the complications of radioactivity. symeres.com

Deuterium (²H), a stable isotope of hydrogen, has proven to be an invaluable tool for researchers. Its primary application lies in its use as a tracer to follow the course of chemical reactions and metabolic pathways. musechem.com By strategically replacing hydrogen atoms with deuterium, scientists can monitor the transformation of molecules using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. fiveable.me This labeling allows for the detailed study of reaction mechanisms, providing insights into bond-breaking and bond-forming steps. fiveable.meresearchgate.net

A key phenomenon exploited in these studies is the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium can lead to different reaction rates. fiveable.meescholarship.org This effect is a sensitive probe for determining the rate-limiting step of a reaction and understanding the transition state structure. fiveable.meacs.org

The use of deuterated compounds offers several distinct advantages in advanced research. aquigenbio.com In pharmaceutical development, replacing hydrogen with deuterium at specific metabolic sites can slow down the breakdown of a drug, a process known as the deuterium kinetic isotope effect. This can lead to improved metabolic stability, a longer half-life, and potentially reduced dosing frequency. unibestpharm.com

Furthermore, deuteration can alter metabolic pathways, sometimes reducing the formation of toxic metabolites and thereby enhancing the safety profile of a drug. unibestpharm.comresearchgate.net In analytical chemistry, deuterated compounds are essential as internal standards for quantitative mass spectrometry, improving the accuracy and precision of measurements. acs.org The absence of proton signals in deuterated solvents also simplifies NMR spectra, allowing for clearer analysis of target molecules. synmr.in

Significance of Alpha-Substituted Carboxylic Acids and Amino Acid Analogues

Alpha-substituted carboxylic acids are a crucial class of molecules in organic synthesis, serving as fundamental building blocks for a wide array of more complex, biologically active compounds. google.com Their importance is underscored by their prevalence in pharmaceuticals and other areas of chemical research. ineosopen.org

Amino acid analogues, which are structurally similar to natural amino acids, play a significant role in biochemical and medicinal chemistry research. These analogues can act as probes to study enzyme mechanisms, protein structure, and function. nih.govacs.org By incorporating these modified building blocks, researchers can investigate the specific roles of individual amino acids in biological processes. Unnatural amino acids, for instance, are valuable for creating novel peptides and proteins with enhanced properties. nih.gov

Contextualization of (+/-)-2-Acetylaminobutanoic Acid-d3 within the Deuterated Amino Acid Landscape

This compound is a deuterated analogue of N-acetyl-DL-2-aminobutyric acid. nih.gov As a member of the deuterated amino acid derivative family, it embodies the principles and advantages discussed previously. The "d3" designation indicates that three hydrogen atoms in the molecule have been replaced by deuterium. This specific labeling makes it a valuable tool for various research applications.

Given its structure as an alpha-substituted and acetylated amino acid, it can be utilized in studies involving peptide synthesis and the investigation of enzymatic pathways where N-acetylated amino acids are relevant. nih.gov The presence of the deuterium label allows for its use as an internal standard in mass spectrometry-based proteomics and metabolomics, ensuring accurate quantification of its non-deuterated counterpart. acs.org Furthermore, it can serve as a probe in mechanistic studies to elucidate the role of specific C-H bonds in chemical or enzymatic transformations through the kinetic isotope effect. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO3 B563350 (+/-)-2-Acetylaminobutanoic Acid-d3 CAS No. 1219397-36-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-4,4,4-trideuteriobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVZUKROCHDMDT-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Principles and Their Relevance to 2 Acetylaminobutanoic Acid D3

Fundamental Concepts of Stereoisomerism in Alpha-Amino Acid Derivatives

Alpha-amino acids, with the exception of glycine, contain a chiral alpha-carbon, which is bonded to four different groups: an amino group, a carboxyl group, a hydrogen atom, and a variable side chain (R group). jackwestin.comlibretexts.org This chirality is the basis for stereoisomerism in this class of compounds.

Enantiomeric and Diastereomeric Relationships

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. wou.edu They can be broadly classified into two categories: enantiomers and diastereomers.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. wou.eduucsb.edu They possess identical physical and chemical properties in an achiral environment but exhibit different interactions with plane-polarized light (optical activity) and other chiral molecules. libretexts.org For an alpha-amino acid, the two enantiomers are designated as L and D forms. ucsb.edumedschoolcoach.com Naturally occurring amino acids in proteins are predominantly in the L-configuration. libretexts.orgwikipedia.org

Diastereomers are stereoisomers that are not mirror images of each other. wou.eduucsb.edu This occurs in amino acids with more than one chiral center, such as threonine and isoleucine. ucsb.eduwikipedia.org Diastereomers have different physical and chemical properties, even in an achiral environment. nih.gov

The compound , (+/-)-2-Acetylaminobutanoic acid-d3, is a racemic mixture, meaning it contains equal amounts of the two enantiomers. The "(+/-)" designation indicates this racemic nature.

Absolute and Relative Configuration Designations

The precise spatial arrangement of atoms at a chiral center is described by its absolute configuration . libretexts.org The most common system for designating absolute configuration is the Cahn-Ingold-Prelog (CIP) or R/S system. This system assigns priorities to the four groups attached to the chiral carbon based on atomic number. With the exception of cysteine, most L-amino acids have an S configuration at the alpha-carbon. jackwestin.commedschoolcoach.com

Relative configuration , on the other hand, relates the configuration of a molecule to that of a standard compound, historically glyceraldehyde. medschoolcoach.comlibretexts.org The D/L system is a form of relative configuration designation. qmul.ac.uk For amino acids, the L-configuration is assigned if the amino group is on the left side in a Fischer projection, analogous to L-glyceraldehyde. ucsb.edulibretexts.org It's important to note that the D/L designation does not directly correlate with the direction of optical rotation (+/- or d/l). libretexts.org

Impact of Deuterium (B1214612) Substitution on Stereochemical Outcomes and Reactivity

The substitution of hydrogen with its heavier isotope, deuterium, can have a measurable impact on the rate and stereoselectivity of chemical reactions. This is primarily due to the kinetic isotope effect (KIE) .

Kinetic Isotope Effects in Stereoselective Transformations

The kinetic isotope effect is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. libretexts.orglibretexts.org Consequently, reactions involving the cleavage of a C-H bond are typically faster than those involving a C-D bond. wikipedia.org This difference in reaction rates is known as a primary kinetic isotope effect and is expressed as the ratio kH/kD. wikipedia.org

Deuterium substitution can also lead to secondary kinetic isotope effects, where the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. wikipedia.org These effects, though smaller, can provide valuable information about the transition state of a reaction. wikipedia.orgcsbsju.edu In stereoselective transformations, where one stereoisomer is formed preferentially, the KIE can influence the enantiomeric or diastereomeric ratio of the products. nih.gov The magnitude of the KIE can depend on the reaction mechanism and the position of the deuterium atom. researchgate.net

Influence on Epimerization Rates

Epimerization is the change in the configuration at one of several stereocenters in a molecule. In the context of amino acids, this often refers to the interconversion of L- and D-isomers at the alpha-carbon. Deuterium substitution at the chiral center can significantly slow down the rate of epimerization. aacrjournals.orgresearchgate.net This is because the mechanism of epimerization often involves the cleavage of the C-H bond at the alpha-carbon. juniperpublishers.com The stronger C-D bond makes this process more difficult, thus stabilizing the stereochemical integrity of the deuterated compound. aacrjournals.org For instance, a deuterated S-enantiomer of a drug was found to be 2- to 3-fold more stable to epimerization than its non-deuterated counterpart. aacrjournals.org

Methods for Stereochemical Analysis in Deuterated Amino Acids

Determining the stereochemistry of deuterated amino acids is crucial for understanding their properties and behavior. Several analytical techniques are employed for this purpose.

Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are powerful methods for separating enantiomers and diastereomers. nih.govmdpi.comcat-online.com These techniques can be used to determine the enantiomeric purity of deuterated amino acids. cat-online.com

Mass Spectrometry (MS): When coupled with chiral separation techniques (LC-MS or GC-MS), mass spectrometry can distinguish between deuterated and non-deuterated species, allowing for the quantification of racemization during processes like peptide hydrolysis. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile tool for structural elucidation. Chiral shift reagents or chiral solvating agents can be used to differentiate between enantiomers in the NMR spectrum. acs.orgacs.org Furthermore, specialized NMR techniques can be used to study kinetic isotope effects. acs.org Isotopic labeling itself is a powerful tool in mechanistic studies using NMR. researchgate.netslideshare.net

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations, the absolute configuration of a molecule, including isotopically chiral molecules, can be unambiguously determined. acs.org

Advanced Research Applications of +/ 2 Acetylaminobutanoic Acid D3 As an Isotopic Probe

Elucidation of Biochemical Pathways and Metabolic Flux Analysis

The core of understanding cellular function lies in deciphering its metabolic map—a complex network of biochemical reactions. Isotopic tracers, such as (+/-)-2-Acetylaminobutanoic Acid-d3, are indispensable for this purpose. By introducing this labeled compound into a biological system, researchers can track the journey of the deuterium-labeled acetyl and aminobutanoyl moieties as they are processed and incorporated into various metabolites. This provides a dynamic view of metabolic activities, a significant leap from the static snapshot offered by traditional metabolomics.

Tracing Biosynthetic Routes of Amino Acids and Metabolites

The metabolism of amino acids is a central hub in cellular biochemistry, providing the building blocks for proteins and precursors for a vast array of other essential molecules. Due to the kinetic isotope effect, the substitution of hydrogen with deuterium (B1214612) can subtly alter the rate of enzymatic reactions, a phenomenon that can be exploited to trace metabolic pathways. acs.orgnih.gov While direct studies on this compound are not extensively documented in publicly available research, the principles of using deuterated amino acid derivatives are well-established.

For instance, deuterated amino acids are widely used to investigate biochemical processes, including the metabolism of peptides and the mechanisms of enzymes. acs.org The incorporation of the d3-labeled acetyl group or the butanoic acid backbone of this compound into downstream metabolites can be monitored using techniques like mass spectrometry. This allows for the unambiguous identification of metabolic routes and the quantification of flux through specific pathways. This approach is analogous to the use of other stable isotope-labeled compounds, such as deuterated glucose or glutamine, to trace central carbon metabolism.

Investigating In Vitro and In Vivo Biochemical Transformations

The fate of this compound can be meticulously followed in both controlled in vitro settings with purified enzymes or cell lysates, and within the complexity of a living organism (in vivo). In vitro studies allow for the precise characterization of the enzymes that recognize and process this molecule. By incubating the deuterated compound with specific enzymes, researchers can identify the resulting products and thus pinpoint the biochemical transformations it undergoes.

In vivo studies, while more complex, provide a more physiologically relevant picture of the compound's metabolic fate. After administration of this compound to a model organism, analysis of tissues and biofluids can reveal the extent of its metabolism and the identity of the resulting deuterated metabolites. This information is crucial for understanding how the cellular environment as a whole influences the processing of N-acetylated amino acids.

Studies on Enzyme Mechanisms and Catalytic Processes

Enzymes are the catalysts of life, accelerating biochemical reactions with remarkable specificity and efficiency. Understanding their mechanisms is a fundamental goal of biochemistry and is critical for drug development. Isotopic probes like this compound offer a powerful lens through which to view these catalytic processes at a molecular level.

Probing Reaction Mechanisms via Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for deducing the transition state of an enzymatic reaction. researchgate.net It is defined as the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. acs.org In the case of this compound, the presence of deuterium in the acetyl group can influence the rate of reactions where a C-H bond at this position is broken in the rate-determining step.

By comparing the rate of enzymatic processing of the deuterated compound with its non-deuterated counterpart, researchers can determine the magnitude of the KIE. A significant KIE suggests that the C-H bond is indeed being cleaved in the rate-limiting step, providing crucial evidence for a particular reaction mechanism. This technique has been instrumental in elucidating the mechanisms of a wide variety of enzymes. researchgate.net

Analysis of Substrate-Enzyme Interactions

The precise interaction between a substrate and the active site of an enzyme is fundamental to its catalytic activity. While direct studies with this compound are limited, the use of deuterated and other modified amino acids to probe these interactions is a common strategy. The altered steric or electronic properties resulting from isotopic substitution can influence binding affinity (Km) and turnover rate (kcat).

Computational docking studies can complement experimental data by modeling the binding of this compound into the active site of a target enzyme. nih.govmdpi.com These in silico analyses can predict the key amino acid residues involved in substrate recognition and binding, providing a structural basis for the observed kinetic data. This integrated approach of experimental kinetics and computational modeling offers a comprehensive understanding of substrate-enzyme interactions.

Structural and Dynamic Investigations Using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of biomolecules in solution. The introduction of stable isotopes like deuterium is a cornerstone of modern biomolecular NMR. researchgate.netgoettingen-research-online.dersc.org

The use of deuterated amino acid derivatives can simplify complex NMR spectra and enable the study of larger proteins and protein complexes. nih.govescholarship.org While mammalian cells are generally not tolerant of high percentages of D2O in the media, specific deuterated amino acids can be supplemented and incorporated into expressed proteins. nih.gov The presence of deuterium in this compound can be exploited in several ways. For instance, if it is incorporated into a protein, the simplified proton NMR spectrum can aid in resonance assignment and structural analysis. Furthermore, deuterium NMR can provide unique insights into the dynamics and orientation of the labeled group within a macromolecular structure. The development of hyperpolarization techniques in NMR, which can significantly enhance signal intensity, has also benefited from the use of deuterated and 15N-labeled amino acid derivatives. researchgate.netgoettingen-research-online.dersc.org

Enhancement of Protein and Peptide NMR Signal Resolution and Interpretation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structures of proteins and peptides in solution, offering insights into their dynamics and interactions under near-physiological conditions. uzh.chsaromics.com However, for larger proteins (typically >25 kDa), NMR spectra can become exceedingly complex and crowded due to the sheer number of proton (¹H) signals, leading to significant overlap and making unambiguous interpretation challenging. saromics.combohrium.com

The incorporation of deuterated amino acids, such as this compound, into proteins is a widely adopted strategy to overcome this limitation. rsc.orgoup.com By replacing protons with deuterons, which have a much smaller gyromagnetic ratio, the ¹H-¹H dipolar couplings, a major source of signal broadening, are significantly reduced. bohrium.com This leads to narrower linewidths and improved spectral resolution, allowing for the observation of distinct signals that would otherwise be obscured in a fully protonated protein. bohrium.comrsc.org

Selective deuteration, where only specific amino acid types or specific positions within an amino acid are deuterated, is particularly powerful. oup.comnih.gov This approach simplifies complex spectra by reducing the number of proton signals, which greatly facilitates the assignment of resonances to specific atoms within the protein structure. oup.com For instance, incorporating deuterated amino acids can help in the analysis of aromatic residues, whose multiple spectral lines can be complex and overlapping. oup.com The simplified resonance patterns make it easier to assign and interpret the spectra, which is a critical step in the structure determination process. uzh.choup.com

Technique Effect of Deuteration with this compound Benefit for NMR Analysis
¹H NMR Spectroscopy Reduces the number of proton signals and minimizes ¹H-¹H dipolar couplings.Simplifies crowded spectra, leading to narrower linewidths and improved signal resolution. bohrium.comrsc.org
2D/3D NMR (e.g., NOESY, TOCSY) Reduces spectral complexity and signal overlap. uzh.choup.comFacilitates unambiguous resonance assignment and interpretation of through-space and through-bond correlations. uzh.choup.com
Methyl-TROSY Complements selective protonation of methyl groups in an otherwise deuterated protein. bohrium.comAllows for the study of large protein systems by providing sharp signals for key structural probes.

Conformational Stability Studies of Deuterated Biomolecules

The conformational stability of a protein or peptide is intrinsically linked to its biological function. Understanding the factors that govern this stability is crucial for fields ranging from drug design to protein engineering. Deuteration can subtly influence the conformational stability of biomolecules. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor alterations in vibrational modes and van der Waals interactions.

Parameter Influence of Deuteration Method of Study
Protein Folding/Unfolding Subtle changes in thermodynamics and kinetics of folding.Differential Scanning Calorimetry (DSC), Circular Dichroism (CD) Spectroscopy, NMR Spectroscopy. uzh.ch
Local Dynamics Altered vibrational frequencies and local flexibility.NMR Relaxation Experiments, Neutron Scattering.
Solvent Accessibility Can be probed by monitoring the exchange of remaining protons.Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), NMR Spectroscopy. uzh.ch

Stereochemical Elucidation via NMR Techniques (e.g., Nuclear Overhauser Effect)

The Nuclear Overhauser Effect (NOE) is a powerful NMR phenomenon that provides information about the spatial proximity of atoms within a molecule. wikipedia.org The intensity of an NOE signal is inversely proportional to the sixth power of the distance between two nuclei, making it an extremely sensitive "molecular ruler" for determining three-dimensional structure and stereochemistry. youtube.com

In the context of proteins and peptides, NOE-based experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are fundamental for structure determination. uzh.chwikipedia.org These experiments identify protons that are close to each other in space, providing the distance restraints necessary to calculate a three-dimensional model of the molecule. wikipedia.org

The selective incorporation of this compound can be advantageous in NOE-based studies. By strategically placing deuterons, specific proton-proton interactions can be eliminated, which can help to resolve ambiguity in NOE assignments. For example, if two protons have very similar chemical shifts, it may be difficult to distinguish their respective NOE signals. Deuterating one of these positions can simplify the NOESY spectrum and allow for the unambiguous assignment of spatial proximities. This is particularly useful for elucidating the stereochemistry at specific sites within a molecule, as the presence or absence of an NOE between key protons can define their relative orientation. youtube.com

NMR Technique Application with this compound Information Gained
NOESY (Nuclear Overhauser Effect Spectroscopy) Simplifies complex NOE patterns by removing specific proton signals.Unambiguous assignment of through-space correlations, leading to more accurate distance restraints for structure calculation. wikipedia.org
ROESY (Rotating-frame Overhauser Effect Spectroscopy) Similar to NOESY, can help resolve ambiguities for molecules of intermediate size.Determination of spatial proximities and relative stereochemistry.
¹H-¹H Coupling Constant Analysis Deuteration at adjacent positions can simplify spin systems.More accurate measurement of coupling constants, which provide information on dihedral angles.

Role as an Internal Standard in Quantitative Analytical Methodologies

In quantitative analysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard is crucial for achieving accurate and reproducible results. clearsynth.comscispace.comaptochem.com An internal standard is a compound of known concentration that is added to a sample to correct for variations that can occur during sample preparation, injection, and analysis. scioninstruments.com

A stable isotopically labeled (SIL) compound is considered the "gold standard" for use as an internal standard because its chemical and physical properties are nearly identical to the analyte being measured. scispace.comaptochem.com this compound is an ideal internal standard for the quantification of its non-deuterated counterpart, (+/-)-2-Acetylaminobutanoic Acid.

The key advantage of using a deuterated internal standard is that it co-elutes with the analyte in chromatography and exhibits similar ionization efficiency in the mass spectrometer. aptochem.com However, due to the mass difference imparted by the deuterium atoms, the internal standard can be distinguished from the analyte by the mass spectrometer. clearsynth.com This allows for the calculation of a response ratio (analyte peak area / internal standard peak area), which corrects for sample loss during preparation, variations in injection volume, and matrix effects that can suppress or enhance the analyte signal. scioninstruments.com This approach significantly improves the precision and accuracy of quantitative methods. clearsynth.comlcms.cz

For example, in a clinical research setting, d3-methylmalonic acid (d3-MMA) is used as an internal standard for the quantitative analysis of methylmalonic acid in plasma by LC-MS. thermofisher.com The use of the deuterated standard allows for the creation of accurate calibration curves and ensures the reliability of the measured concentrations. thermofisher.com

Analytical Step Potential Source of Error How this compound as an Internal Standard Compensates
Sample Preparation Incomplete extraction, sample loss.The internal standard is subject to the same losses as the analyte, so the ratio remains constant. scioninstruments.com
Chromatographic Separation Variations in retention time.The deuterated standard co-elutes with the analyte, ensuring consistent analysis. aptochem.com
Mass Spectrometry Ion suppression or enhancement due to matrix effects, fluctuations in instrument response. scispace.comnih.govThe internal standard experiences the same matrix effects and instrument variability, allowing for accurate correction of the analyte signal. clearsynth.com
Quantification Inaccurate calibration.The use of a response ratio provides a more robust and accurate calibration curve. lcms.cz

Perspectives and Future Directions in Deuterated 2 Acetylaminobutanoic Acid Research

Challenges in Achieving Ultra-High Site- and Stereoselective Deuteration

The synthesis of deuterated amino acids, while valuable, presents significant hurdles, particularly in achieving precise control over the location and three-dimensional arrangement of deuterium (B1214612) atoms. The selective incorporation of deuterium at a specific site (site-selectivity) and in a specific stereochemical configuration (stereoselectivity) is a primary challenge in the synthesis of molecules like (+/-)-2-Acetylaminobutanoic Acid-d3. nih.govacs.org

Traditional chemical methods for producing α-deuterated amino acids often involve multiple steps, requiring the use of protecting groups and expensive chiral auxiliaries to guide the reaction. nih.gov These established routes can be inefficient and costly. While enzymatic methods offer an improvement by working directly on free amino acids, achieving high site-selectivity remains a considerable obstacle. wisc.eduresearchgate.netnih.gov For instance, some enzymatic systems may lead to deuteration at both the α- and β-carbons when only α-deuteration is desired. wisc.edu

Furthermore, the substrate scope of many deuteration methods can be limited. Certain classes of amino acids, such as those containing aromatic rings or thioethers, have proven more challenging to deuterate efficiently, sometimes resulting in lower levels of deuterium incorporation. wisc.edu The development of methods that can provide high degrees of both site- and stereoselectivity across a broad range of amino acid substrates is a key area of ongoing research. nih.govacs.org

ChallengeDescriptionReferences
Site-SelectivityDifficulty in introducing deuterium at a specific carbon atom (e.g., Cα vs. Cβ) without labeling other positions. wisc.eduresearchgate.netnih.gov
StereoselectivityControlling the 3D orientation of the C-D bond, which is crucial for biological activity and analysis. nih.govrsc.org
Multi-Step SynthesisTraditional methods often require complex, multi-step processes with protecting groups and chiral auxiliaries. nih.gov
Substrate ScopeMany existing methods are limited to specific types of amino acids and may not be broadly applicable. acs.orgwisc.edu
CostThe use of precious metals, expensive chiral ligands, and complex procedures makes many deuteration methods costly. nih.govrsc.org

Development of Novel and Economical Synthetic Approaches

To overcome the challenges of selective deuteration, researchers are actively developing innovative and more cost-effective synthetic strategies. A major focus is on biocatalysis and chemoenzymatic methods, which leverage the inherent selectivity of enzymes. nih.govnih.gov

One promising approach involves the use of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. nih.govrsc.org For example, an α-oxo-amine synthase known as SxtA AONS has been shown to stereoselectively install a deuterium atom at the α-position of various amino acids using inexpensive deuterium oxide (D₂O) as the deuterium source. nih.gov Another advanced strategy is dual-protein catalysis, where a complex of two proteins (like DsaD and DsaE) can be used to selectively catalyze deuterium exchange at either the α-position alone or at both the α- and β-positions. wisc.eduresearchgate.net

In addition to biocatalysis, new chemo-catalytic methods are emerging. These include the use of ruthenium or iridium catalysts for stereoretentive hydrogen isotope exchange (HIE), which can install a deuterium atom without altering the pre-existing chiral center. rsc.org Researchers are also exploring methods that avoid the need for any external chiral sources to guide the stereoselectivity of the deuteration process. acs.org These novel approaches are often more economical as they can operate directly on free amino acids, circumvent the need for expensive reagents like chiral auxiliaries, and utilize readily available deuterium sources. nih.govrsc.org The development of whole-cell biocatalytic systems further enhances the cost-effectiveness and scalability of producing deuterated amino acids. researchgate.net

Synthetic ApproachDescriptionKey AdvantagesReferences
Biocatalytic α-DeuterationUses enzymes like α-oxo-amine synthase (e.g., SxtA AONS) to stereoselectively label the α-position.High stereoselectivity, uses inexpensive D₂O. nih.gov
Dual-Protein CatalysisA two-protein system (e.g., DsaD/E) allows for controlled deuteration at Cα or both Cα and Cβ.Tunable site-selectivity. wisc.eduresearchgate.net
Chemo-catalytic HIEEmploys metal catalysts (e.g., Ruthenium, Iridium) for hydrogen isotope exchange.Stereoretentive, applicable to various amino acids. rsc.org
Chiral Source-Free DeuterationMethods that achieve enantioselective deuteration without external chiral agents.Simpler reaction conditions, reduced cost. acs.org
Whole-Cell CatalysisUtilizes engineered microorganisms for the production of deuterated compounds.Cost-effective, scalable production. researchgate.net

Expansion of Applications in Systems Biology and Multi-Omics Research

Deuterated amino acids are becoming indispensable tools in systems biology and multi-omics research, which aim to provide a holistic understanding of complex biological systems. nih.govdoi.org By incorporating a stable isotope like deuterium, molecules such as this compound can be used as tracers to follow the intricate web of metabolic pathways in living organisms. irisotope.comresearchgate.net

The use of deuterium oxide (D₂O), or heavy water, is a particularly cost-effective and versatile method for introducing deuterium into a wide range of biomolecules, including amino acids, lipids, carbohydrates, and nucleic acids. irisotope.comresearchgate.net This enables researchers to conduct long-term quantitative analyses in various biological systems, from microbes to mammals. irisotope.com

In the context of multi-omics, deuterated amino acids have several key applications:

Proteomics: They are used to measure the turnover rates of thousands of proteins simultaneously, providing insights into how protein synthesis and degradation respond to environmental changes, diet, or disease. researchgate.net

Metabolomics: As stable isotope-labeled internal standards, they improve the accuracy and precision of quantifying metabolites in complex biological samples. nih.gov This helps in identifying metabolic bottlenecks and understanding disease phenotypes. doi.org

Lipidomics and Glycomics: D₂O labeling facilitates the study of the synthesis and metabolism of lipids and carbohydrates, respectively. irisotope.comresearchgate.net

By enabling the precise tracking and quantification of molecules across different biological layers, deuterated amino acids are crucial for integrating data from genomics, transcriptomics, proteomics, and metabolomics. nih.gov This multi-omics integration allows for the construction of comprehensive models of cellular processes and disease mechanisms. nih.gov

Omics FieldApplication of Deuterated Amino AcidsKey Insights GainedReferences
ProteomicsQuantifying protein synthesis and degradation rates (turnover).Dynamic changes in the proteome in response to stimuli. researchgate.net
MetabolomicsUsed as tracers to map metabolic pathways and determine metabolic flux.Understanding metabolic reprogramming in diseases. doi.orgirisotope.com
LipidomicsTracing the biosynthesis and metabolism of lipids.Insights into lipid storage and mobilization. irisotope.comresearchgate.net
Systems BiologyIntegrating quantitative data across multiple omics layers.Comprehensive models of biological systems and disease. nih.gov

Potential for Integration with Emerging Analytical Technologies

The unique physical properties of deuterated compounds make them highly compatible with and beneficial for a range of emerging and established analytical technologies. marketresearchcommunity.com The integration of molecules like this compound with these technologies is poised to unlock new levels of analytical detail and sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuteration is a cornerstone of modern NMR studies, especially for large proteins and other complex biomolecules. marketresearchcommunity.comnih.gov Replacing hydrogen with deuterium in specific positions can simplify complex spectra and improve signal resolution, allowing for the structural and dynamic characterization of proteins approaching 1 megadalton in size. rsc.org Deuterated solvents are also essential for the vast majority of NMR analyses, preventing signal interference from the solvent. globalgrowthinsights.com

Mass Spectrometry (MS): In mass spectrometry-based omics studies, deuterated compounds serve as ideal internal standards for accurate quantification. nih.govdoi.org The mass shift introduced by deuterium allows for clear differentiation between the analyte of interest and the labeled standard. Tandem mass spectrometry can further leverage the specific fragmentation patterns of deuterated molecules for enhanced structural analysis. europa.eu

Neutron Scattering: This technique is particularly sensitive to the difference between hydrogen and deuterium. europa.euscielo.org.mx By selectively deuterating parts of a complex molecular assembly, such as a polymer or a biological membrane, researchers can use neutron scattering to gain unparalleled insights into the structure and dynamics of these systems. scielo.org.mx

Advanced Materials: Beyond biological and chemical analysis, deuteration is finding applications in materials science. For instance, incorporating deuterium into the organic materials used in organic light-emitting diodes (OLEDs) can enhance their stability and operational lifetime because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. marketresearchcommunity.comscielo.org.mx

Analytical TechnologyRole of DeuterationBenefitReferences
NMR SpectroscopySelective labeling of biomolecules; used as non-interfering solvents.Simplifies spectra, improves resolution for large molecules. marketresearchcommunity.comnih.govrsc.org
Mass SpectrometryUsed as internal standards for quantification.Increases accuracy and precision of measurements. nih.govdoi.org
Neutron ScatteringCreates contrast between protiated and deuterated components.Enables detailed structural analysis of complex materials. europa.euscielo.org.mx
OLED TechnologyIncreases the strength of chemical bonds in organic layers.Enhances device stability and longevity. marketresearchcommunity.comscielo.org.mx

Q & A

Q. What are the critical steps for synthesizing (+/-)-2-Acetylaminobutanoic Acid-d3 with high isotopic purity, and how can side reactions be minimized?

  • Methodological Answer : Synthesis of deuterated compounds requires precise control of reaction conditions to ensure isotopic fidelity. Key steps include:
  • Deuterium Source Selection : Use deuterated reagents (e.g., D₂O, deuterated acetylating agents) to minimize proton contamination .
  • Reaction Optimization : Monitor reaction kinetics to avoid incomplete deuteration or isotopic scrambling. Techniques like pH-controlled acetylation can reduce side reactions .
  • Purification : Employ column chromatography or recrystallization with deuterated solvents to isolate the target compound. Analytical techniques like ²H NMR or mass spectrometry (MS) validate isotopic purity (>98% deuterium incorporation) .

Q. Which analytical techniques are most reliable for confirming deuterium incorporation in this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ²H NMR provides direct quantification of deuterium atoms in specific molecular positions. For example, the absence of proton signals at 2.1 ppm (acetyl group) confirms deuteration .
  • High-Resolution Mass Spectrometry (HRMS) : Compare molecular ion peaks (e.g., m/z 148.17 for non-deuterated vs. m/z 151.20 for -d3) to verify isotopic mass shifts .
  • Isotopic Ratio Monitoring : Use liquid chromatography-tandem MS (LC-MS/MS) to track deuterium retention during metabolic assays .

Advanced Research Questions

Q. How should researchers design experiments to investigate kinetic isotope effects (KIEs) of this compound in enzymatic catalysis?

  • Methodological Answer :
  • Experimental Design :

Enzyme Selection : Use purified enzymes (e.g., hydrolases) known to interact with non-deuterated analogs.

Substrate Comparison : Parallel assays with deuterated and non-deuterated substrates under identical conditions (pH, temperature).

Rate Measurement : Monitor reaction rates via UV-Vis spectroscopy or fluorimetry. Calculate KIE as KIE=kHkD\text{KIE} = \frac{k_{\text{H}}}{k_{\text{D}}}, where kHk_{\text{H}} and kDk_{\text{D}} are rate constants for protiated and deuterated forms .

  • Data Interpretation : A KIE > 1 indicates a primary isotope effect, suggesting bond-breaking at the deuterated site is rate-limiting. Contradictory results (e.g., KIE < 1) may arise from secondary isotope effects or enzyme flexibility .

Q. What strategies resolve contradictions in metabolic stability data between deuterated and non-deuterated analogs in in vivo studies?

  • Methodological Answer :
  • Hypothesis Testing :

Pharmacokinetic Profiling : Compare plasma half-life (t1/2t_{1/2}), clearance rates, and metabolite profiles using LC-MS/MS in rodent models .

Isotope Localization Analysis : Use position-specific deuterium labeling (e.g., deuterium at the α-carbon vs. acetyl group) to isolate metabolic hotspots .

  • Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to differentiate biological variability from true isotopic effects. Replicate studies across multiple cohorts to confirm trends .

Q. How can computational modeling enhance the understanding of deuterium’s impact on the conformational dynamics of this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations :

Force Field Parameterization : Incorporate deuterium’s reduced mass and bond length into models (e.g., CHARMM or AMBER).

Free Energy Calculations : Compare activation energies for rotational isomerism in deuterated vs. protiated forms.

  • Validation : Cross-reference simulation results with experimental data from X-ray crystallography or FT-IR spectroscopy to validate deuteration-induced conformational changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.